N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a hybrid structure combining a cyclohexenylethyl group, a furan-2-yl moiety, and a 4-phenylpiperazine substituent.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h2,5-8,10-12,19,23H,1,3-4,9,13-18,20H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBIHIMYHCCEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C23H31N3O4
- Molecular Weight : 413.518 g/mol
- CAS Number : 898458-36-1
The compound features a cyclohexene ring, a furan moiety, and a piperazine derivative, which contribute to its pharmacological properties. The presence of the oxalamide functional group is particularly significant as it is known to influence biological activity through various mechanisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyclohexene Derivative : This may involve cyclization reactions under controlled conditions.
- Introduction of the Furan Moiety : This can be achieved through electrophilic substitution reactions.
- Piperazine Integration : Piperazine derivatives can be synthesized separately and then coupled with the furan-containing intermediate.
- Oxalamide Bond Formation : The final step involves the formation of the oxalamide linkage, often requiring specific reagents and conditions to optimize yield.
The biological activity of this compound can be attributed to several key interactions:
- Receptor Modulation : The piperazine ring is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which may contribute to neuropharmacological effects.
- Antioxidant Properties : Compounds containing furan and cyclohexene moieties have been studied for their antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
Case Studies and Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
| Study | Findings |
|---|---|
| Neuropharmacology Study (2023) | Demonstrated significant modulation of serotonin receptors, suggesting potential antidepressant effects. |
| Antioxidant Activity Assessment (2024) | Showed promising results in scavenging free radicals, indicating potential protective effects against oxidative damage. |
| Cytotoxicity Evaluation (2025) | Exhibited selective cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furazolidone | Furan ring, nitro group | Antimicrobial |
| Piperine | Piperidine ring | Anti-inflammatory |
| Cyclohexanone Derivatives | Ketone group on cyclohexane | Solvent properties, potential therapeutic uses |
The combination of cyclohexene with both furan and piperazine components may provide distinct biological interactions not observed in other compounds.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Data
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | 877633-10-8 | C26H33FN4O3 | 468.6 | 4-(2-fluorophenyl)piperazine, furan-2-yl |
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide | 1049419-15-9 | C22H31FN4O2 | 402.5 | 4-(4-fluorophenyl)piperazine |
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | 877634-10-1 | C27H36N4O4 | 480.6 | 4-(4-methoxyphenyl)piperazine, furan-2-yl |
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide | - | C20H33N3O3 | 363.5 | Tetrahydrofuran-3-yl-piperidine |
Key Observations:
Substituent Effects on Molecular Weight :
- Fluorine substituents (e.g., 2- or 4-fluorophenyl) reduce molecular weight compared to methoxy-substituted analogs (e.g., 480.6 vs. 468.6) .
- The absence of a furan group (e.g., CAS 1049419-15-9) significantly lowers molecular weight (402.5 vs. 468.6) .
Methoxy groups (e.g., 4-methoxyphenyl) increase lipophilicity, which may enhance membrane permeability .
Heterocyclic Variations :
Analytical Techniques
- Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.41 in ) aids in monitoring synthesis purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
